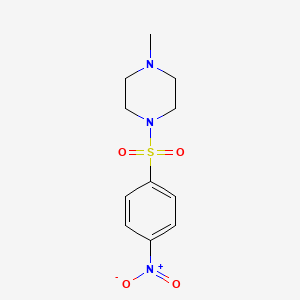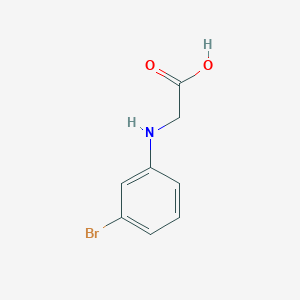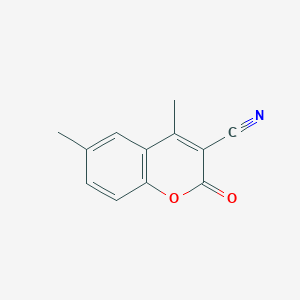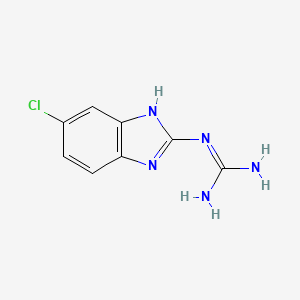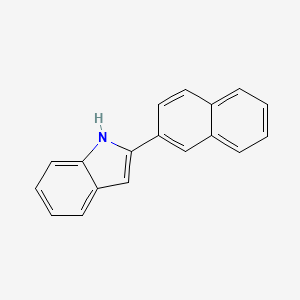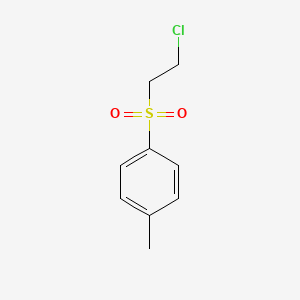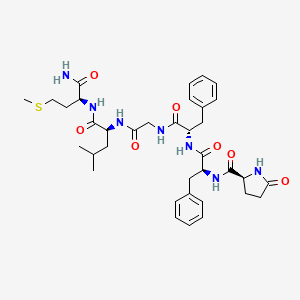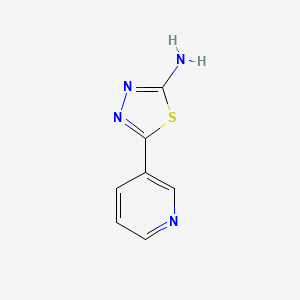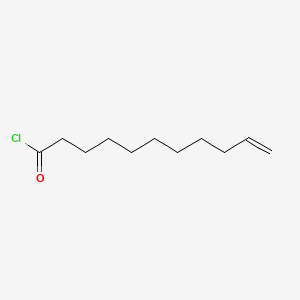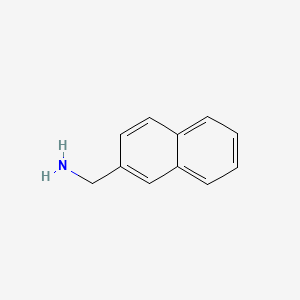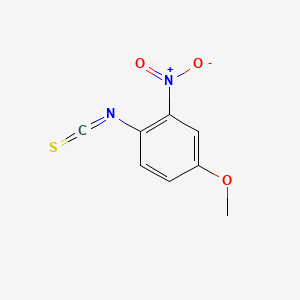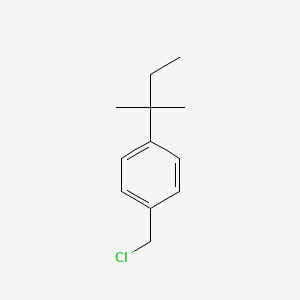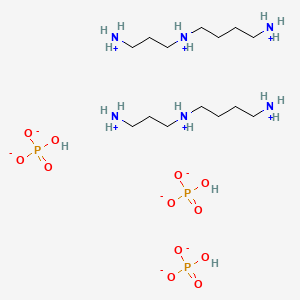
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is an organic compound with a wide range of applications in various fields such as pharmaceuticals, agriculture, and industry. It is a derivative of 1,4-butanediamine and is used as a precursor for the synthesis of various chemicals and as a reagent for the synthesis of other organic compounds. This compound is also known for its solubility in water and its crystalline solid form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) typically involves the reaction of 1,4-butanediamine with 3-aminopropylamine in the presence of phosphoric acid. The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
1,4-Butanediamine+3-Aminopropylamine+Phosphoric Acid→1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form.
化学反应分析
Types of Reactions
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines or other derivatives depending on the nucleophile used.
科学研究应用
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals.
Biology: Studied for its role in biological systems and its potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and its role in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (11): Similar structure but different stoichiometry.
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (12): Another variant with different stoichiometry.
Uniqueness
1,4-Butanediamine, N-(3-aminopropyl)-, phosphate (2:3) is unique due to its specific stoichiometry, which can influence its reactivity and applications. The presence of multiple phosphate groups can enhance its solubility and interaction with other molecules, making it suitable for specific industrial and research applications.
属性
CAS 编号 |
49721-50-8 |
|---|---|
分子式 |
C14H47N6O12P3 |
分子量 |
584.48 g/mol |
IUPAC 名称 |
4-azaniumylbutyl(3-azaniumylpropyl)azanium;hydrogen phosphate |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
InChI 键 |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
规范 SMILES |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Key on ui other cas no. |
49721-50-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


